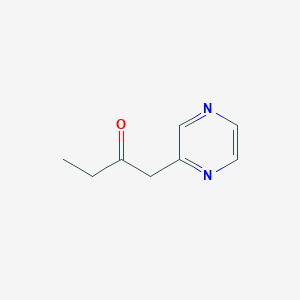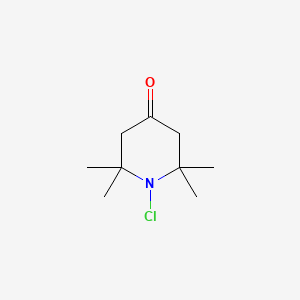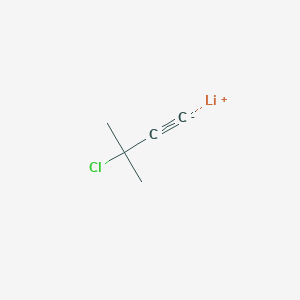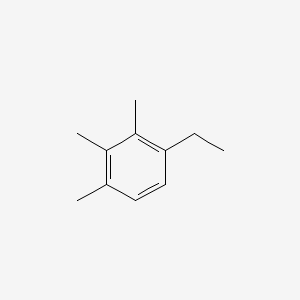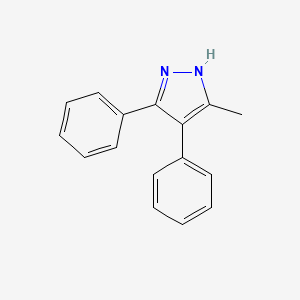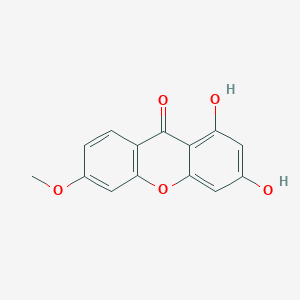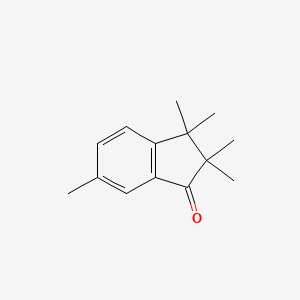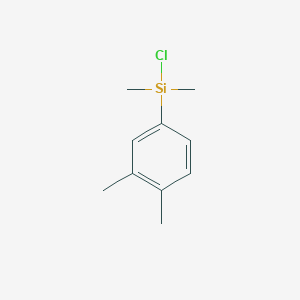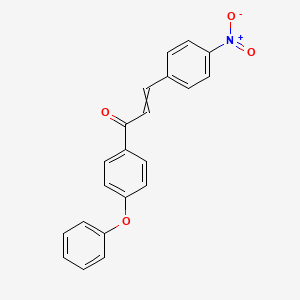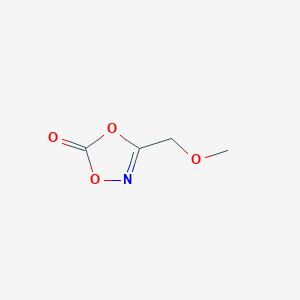![molecular formula C13H16O2 B14658402 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 43050-16-4](/img/structure/B14658402.png)
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-7-oxabicyclo[410]heptane is an organic compound with a unique bicyclic structure It is characterized by the presence of a methoxyphenyl group attached to a seven-membered oxabicycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with copper mono- and bivalent salts in the presence of an alcohol such as methanol or ethanol. The reaction is carried out at a temperature of 60°C for 6 hours . Another method involves the oxidative cyclopropanation of aza-1,6-enynes under mild conditions, which allows for the formation of functionalized azabicyclo[4.1.0]heptane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
7-(4-Methoxybenzylidene)bicyclo[4.1.0]heptane: Similar structure with a methoxybenzylidene group instead of a methoxyphenyl group.
Bicyclo[4.1.0]heptane: The parent compound without the methoxyphenyl group.
Uniqueness
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
43050-16-4 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16O2/c1-14-11-7-5-10(6-8-11)13-9-3-2-4-12(13)15-13/h5-8,12H,2-4,9H2,1H3 |
InChI 键 |
BVJQCXJMPJYGSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C23CCCCC2O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
